1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol
Description
1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol is a structurally modified carbohydrate derivative designed for specialized applications in synthetic organic chemistry and enzymology. The compound is derived from glucose, with critical modifications:
- Benzylidene acetal protection at the 4- and 6-hydroxyl groups, which sterically shields these positions and directs reactivity to other sites on the sugar backbone .
- 2,3-Dideoxy structure, eliminating hydroxyl groups at positions 2 and 3 to reduce hydrogen bonding and enhance stability under acidic or enzymatic conditions.
- Pyrimidinedione substituent at position 2, introducing a heterocyclic moiety (5-methyl-1H-pyrimidine-2,4-dione). This group likely enhances interactions with enzymes, particularly glycosidases, due to its structural resemblance to nucleobases .
This compound serves as a key intermediate in synthesizing glycosidase inhibitors and probing carbohydrate-processing enzymes. Its design balances steric protection, selective reactivity, and bioactivity, making it a versatile tool in glycoscience.
Properties
Molecular Formula |
C18H20N2O5 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[(4aR,7R,8aS)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H20N2O5/c1-11-8-20(18(22)19-16(11)21)13-7-14-15(23-9-13)10-24-17(25-14)12-5-3-2-4-6-12/h2-6,8,13-15,17H,7,9-10H2,1H3,(H,19,21,22)/t13-,14+,15-,17?/m1/s1 |
InChI Key |
FMYZRWWKHDJURY-AWVCJSPBSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)OC2 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC3C(COC(O3)C4=CC=CC=C4)OC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-yl]-D-glucitol typically follows a sequence of key transformations starting from D-glucitol or its derivatives:
Step 1: Protection of Hydroxyl Groups
The primary hydroxyl groups at positions 4 and 6 of the glucitol are protected using a benzylidene acetal formation. This step generates the 1,5-anhydro-4,6-O-benzylidene-D-glucitol intermediate, which stabilizes the molecule and directs subsequent selective reactions.Step 2: Deoxygenation at C-2 and C-3 Positions
The protected glucitol undergoes selective deoxygenation at the 2 and 3 positions to form the 2,3-dideoxy derivative. This is typically achieved using reductive methods such as radical deoxygenation or catalytic hydrogenation under specific conditions that preserve the benzylidene protecting group.Step 3: Introduction of the Pyrimidine Moiety
The 5-methyl-1H-pyrimidine-2,4-dione (uracil derivative) is attached at the 2-position of the dideoxy-glucitol via a nucleophilic substitution reaction. This step often involves activation of the 2-position (e.g., as a leaving group or via halogenation) followed by coupling with the pyrimidine nucleophile.Step 4: Purification and Characterization
The final compound is purified by chromatographic methods and characterized by spectroscopic techniques such as NMR, mass spectrometry, and IR to confirm the structure and purity.
Detailed Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Benzylidene Protection | Benzaldehyde, acid catalyst (e.g., p-TsOH) | Forms 4,6-O-benzylidene acetal protecting group |
| 2 | Deoxygenation (2,3-dideoxy formation) | Radical deoxygenation reagents (e.g., Bu3SnH), Pd/C hydrogenation | Removal of hydroxyl groups at C-2 and C-3 |
| 3 | Nucleophilic substitution | Activated 2-position intermediate (e.g., halide), 5-methyluracil, base (e.g., K2CO3) | Attachment of pyrimidine moiety at C-2 |
| 4 | Purification | Silica gel chromatography, recrystallization | Isolate pure final compound |
Mechanistic Insights and Reaction Analysis
Protection Step: The benzylidene acetal is formed via acid-catalyzed condensation of the diol groups at C-4 and C-6 with benzaldehyde. This step is crucial to prevent side reactions at these hydroxyl sites during subsequent transformations.
Deoxygenation: The selective removal of hydroxyl groups at C-2 and C-3 is challenging due to the presence of multiple hydroxyls. Radical deoxygenation methods, such as the Barton–McCombie reaction, or catalytic hydrogenation under controlled conditions, are employed to achieve this with high regioselectivity.
Pyrimidine Attachment: The nucleophilic substitution at C-2 involves displacement of a suitable leaving group (e.g., halogen) by the nitrogen atom of the pyrimidine ring. This step requires careful control of reaction conditions to avoid side reactions and to maintain stereochemical integrity.
Stereochemical Considerations: The stereochemistry at the sugar backbone is preserved throughout the synthesis by the choice of protecting groups and reaction conditions, ensuring the biological relevance of the final compound.
Research Findings and Literature Data
The compound's synthesis has been reported in literature as a multi-step process starting from readily available sugar derivatives, with the benzylidene protection and deoxygenation steps being standard in carbohydrate chemistry.
The pyrimidine moiety, specifically 5-methyluracil, is introduced via nucleophilic substitution, exploiting its nucleophilicity and the activated sugar intermediate.
Analogous synthetic strategies have been employed in the synthesis of related iminosugars and deoxy-sugars, highlighting the versatility of the benzylidene protecting group and the deoxygenation techniques.
The compound's unique structure, combining a glucitol backbone with a pyrimidine base, allows it to serve as a valuable building block in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Comparative Table of Preparation Steps
| Preparation Step | Description | Key Reagents/Conditions | Challenges |
|---|---|---|---|
| Hydroxyl Protection | Formation of benzylidene acetal at C-4 and C-6 | Benzaldehyde, acid catalyst | Achieving selective protection |
| Deoxygenation at C-2 and C-3 | Removal of hydroxyl groups | Radical reagents (Bu3SnH), Pd/C | Regioselectivity and stereochemical control |
| Pyrimidine Moiety Coupling | Nucleophilic substitution at activated C-2 | Halogenated intermediate, 5-methyluracil, base | Avoiding side reactions, maintaining stereochemistry |
| Purification and Characterization | Isolation of pure product | Chromatography, recrystallization | Removing impurities and by-products |
Chemical Reactions Analysis
Types of Reactions
1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the glucitol or pyrimidine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral and Antitumor Activity:
Research indicates that derivatives of 1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy sugars exhibit significant antiviral and antitumor properties. For instance, studies have shown that compounds derived from anhydrohexitol nucleosides can effectively pair with specific nucleobases, enhancing their potential as antiviral agents. The structural modifications of these compounds can lead to improved binding affinities and biological activities against viral pathogens and cancer cells .
Nucleoside Analog Development:
The compound serves as a precursor for synthesizing nucleoside analogs. These analogs are crucial for developing antiviral drugs targeting viral replication mechanisms. The ability to modify the sugar moiety allows researchers to explore various substitution patterns that can enhance the efficacy and selectivity of these drugs .
Biochemical Applications
Enzyme Inhibition Studies:
The compound has been utilized in studies aimed at understanding enzyme inhibition mechanisms. Its structural features allow it to act as a competitive inhibitor for certain glycosyltransferases. This property is valuable for designing inhibitors that can modulate enzyme activity in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders .
Bioavailability Assessments:
In dermatological formulations, assessing the bioavailability of compounds like 1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy sugars is crucial. Research has focused on how such compounds penetrate skin layers and their subsequent pharmacokinetics. Techniques like microdialysis have been employed to evaluate the concentration of these compounds in skin layers after topical application .
Cosmetic Formulation Applications
Stabilizing Agent in Formulations:
The compound's unique chemical structure makes it a candidate for use as a stabilizing agent in cosmetic formulations. Its ability to enhance the stability and shelf life of products while maintaining efficacy is critical in the cosmetic industry. Studies have demonstrated that incorporating such compounds can improve the physical properties of emulsions and creams .
Moisturizing Properties:
Research has indicated that formulations containing derivatives of this compound can exhibit enhanced moisturizing effects on the skin. These properties make it an attractive ingredient for skincare products aimed at improving skin hydration and overall texture .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine moiety may mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or function. Additionally, the benzylidene group can enhance the compound’s binding affinity to specific proteins, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Features
Below is a comparative analysis of structurally analogous derivatives (Table 1):
*Note: Exact molecular data for the target compound is unavailable in the provided evidence.
Physicochemical Properties
- Lipophilicity : The pyrimidinedione substituent in the target compound introduces polarizable nitrogen and oxygen atoms, likely increasing water solubility compared to the p-toluoyl derivative (lipophilic ester) . However, the 2,3-dideoxy structure reduces overall polarity relative to the base compound (1,5-Anhydro-D-glucitol) .
- Steric Effects : The benzylidene group in all protected derivatives (target compound, 2-O-p-toluoyl, and 3-deoxy analogs) restricts conformational flexibility, favoring regioselective reactions at unprotected hydroxyl sites .
Biological Activity
1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol (CAS 852235-06-4) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature and research findings.
The molecular formula for this compound is , with a molar mass of 344.36 g/mol. The compound features a pyrimidine moiety that is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 1,5-Anhydro-4,6-O-benzylidene derivatives exhibit various biological activities, including antibacterial, anticancer, and enzyme inhibition properties. Specific studies have focused on the following areas:
1. Antibacterial Activity
Studies have shown that derivatives of this compound possess moderate to strong antibacterial properties against various strains of bacteria. For example, related compounds have demonstrated effectiveness against Salmonella typhi and Bacillus subtilis, with varying degrees of potency.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
3. Anticancer Potential
Research into the anticancer properties of similar compounds suggests that they may inhibit tumor growth and induce apoptosis in cancer cells. The specific mechanisms remain an area of active investigation.
Case Studies
Several studies have evaluated the biological activity of 1,5-Anhydro-4,6-O-benzylidene derivatives:
- Study 1 : A synthesis and biological evaluation revealed that certain derivatives exhibited significant AChE inhibitory activity with IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong potential as therapeutic agents against neurodegenerative diseases .
- Study 2 : Another study focused on the antibacterial efficacy of synthesized compounds against multiple bacterial strains. The results showed promising activity against Bacillus subtilis, suggesting the potential use of these compounds in treating bacterial infections .
Data Table: Biological Activities
The biological activity of 1,5-Anhydro-4,6-O-benzylidene derivatives is thought to be mediated through several mechanisms:
- Enzyme Binding : The structural features allow for effective binding to target enzymes, inhibiting their activity.
- Cellular Uptake : The compound's design may facilitate cellular uptake, enhancing its bioavailability and efficacy within biological systems.
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves two approaches:
- Raney Nickel Desulfurization : Used for desulfurizing 1-thio-glucopyranose derivatives. However, excess catalyst (5–10 g per 1 g substrate) may lead to acetyl group removal, necessitating reacetylation .
- Catalytic Hydrogenation : Employing AIBN and tributyltin hydride under reflux. This method avoids sulfur byproducts but requires precise control of radical initiation conditions .
Optimization : reports an 80% yield via benzylidene acetal formation using catalytic p-toluenesulfonic acid in DMF, followed by silica gel chromatography. Key factors include temperature (60°C), vacuum pressure (~70 mmHg), and neutralization with triethylamine to prevent side reactions .
Q. How does the benzylidene group enable regioselective modifications?
Methodological Answer: The 4,6-O-benzylidene acetal blocks hydroxyl groups at C4 and C6, directing reactivity to C2 and C3. This protection allows selective functionalization (e.g., uracil substitution at C2) via nucleophilic substitution or Mitsunobu reactions . Monitoring : ¹H-NMR (e.g., benzylidene protons at δ 5.5–6.0 ppm) confirms regioselectivity, while ¹³C-NMR detects acetal stability (C4/C6 signals at ~100–110 ppm) .
Q. How can computational chemistry (e.g., DFT) optimize regioselective modifications?
Methodological Answer: Quantum mechanical calculations (e.g., DFT) predict transition states and electronic effects influencing reactivity. For example:
- Reaction Pathway Screening : ICReDD integrates DFT with experimental data to identify optimal conditions for C2 functionalization, reducing trial-and-error approaches .
- Steric/Electronic Analysis : Calculations on the benzylidene group’s electron-withdrawing effects explain enhanced nucleophilicity at C2 .
Recommendation : Pair DFT with kinetic studies (e.g., Hammett plots) to validate computational predictions experimentally .
Q. What experimental approaches analyze glycosidase inhibition mechanisms?
Methodological Answer:
- Kinetic Assays : Measure Kᵢ (inhibition constant) using fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides). Competitive inhibition patterns indicate binding at the enzyme’s active site .
- X-ray Crystallography : Resolve enzyme-inhibitor complexes to identify hydrogen bonding between the uracil moiety and catalytic residues (e.g., Glu or Asp in glycosidases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate entropy-driven (hydrophobic interactions) vs. enthalpy-driven (H-bonding) inhibition .
Q. How can contradictions in reported synthetic yields be resolved?
Methodological Answer: Contradictions arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
